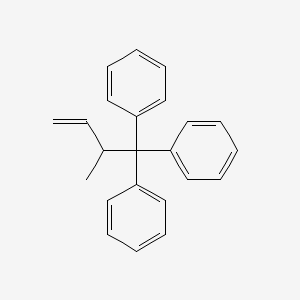
1,1',1''-(3-Methylbut-1-ene-4,4,4-triyl)tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(3-Methylbut-1-ene-4,4,4-triyl)tribenzene is an organic compound that features a central 3-methylbut-1-ene moiety bonded to three benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(3-Methylbut-1-ene-4,4,4-triyl)tribenzene typically involves the reaction of 3-methylbut-1-ene with benzene under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
On an industrial scale, the production of 1,1’,1’'-(3-Methylbut-1-ene-4,4,4-triyl)tribenzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(3-Methylbut-1-ene-4,4,4-triyl)tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives or other substituted benzene compounds.
Scientific Research Applications
1,1’,1’'-(3-Methylbut-1-ene-4,4,4-triyl)tribenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of molecular interactions and binding studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(3-Methylbut-1-ene-4,4,4-triyl)tribenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution or catalytic hydrogenation. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-(3-Methylbut-1-ene-4,4,4-triyl)tribenzene: Unique due to the presence of three benzene rings attached to a central 3-methylbut-1-ene moiety.
1,1’,1’'-(3-Methylbut-1-ene-4,4,4-triyl)triphenylmethane: Similar structure but with a different central moiety.
1,1’,1’'-(3-Methylbut-1-ene-4,4,4-triyl)triphenylethane: Another similar compound with slight variations in the central structure.
Uniqueness
1,1’,1’'-(3-Methylbut-1-ene-4,4,4-triyl)tribenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61883-34-9 |
|---|---|
Molecular Formula |
C23H22 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2-methyl-1,1-diphenylbut-3-enyl)benzene |
InChI |
InChI=1S/C23H22/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h3-19H,1H2,2H3 |
InChI Key |
NXOVZIWXGMMACU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















